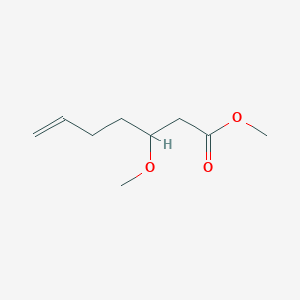
Methyl 3-methoxyhept-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methoxyhept-6-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances and flavors. This particular compound features a methoxy group and a double bond, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-methoxyhept-6-enoate can be synthesized through several methods. One common approach involves the esterification of 3-methoxyhept-6-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve a high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase efficiency. The use of catalysts and controlled temperatures ensures a consistent and high-quality product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methoxyhept-6-enoate undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various nucleophiles like halides or amines
Major Products:
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Substituted esters
Scientific Research Applications
Methyl 3-methoxyhept-6-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-methoxyhept-6-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior and effects.
Comparison with Similar Compounds
Methyl 3-(methylthio)propionate: Another ester with a similar structure but containing a methylthio group instead of a methoxy group.
Methyl 3-mercaptopropionate: Contains a mercapto group, offering different reactivity and applications.
Uniqueness: Methyl 3-methoxyhept-6-enoate is unique due to its combination of a methoxy group and a double bond, providing distinct reactivity and versatility in various chemical reactions and applications.
Properties
CAS No. |
25183-61-3 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 3-methoxyhept-6-enoate |
InChI |
InChI=1S/C9H16O3/c1-4-5-6-8(11-2)7-9(10)12-3/h4,8H,1,5-7H2,2-3H3 |
InChI Key |
MCAUBQIAYAPSTE-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCC=C)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















